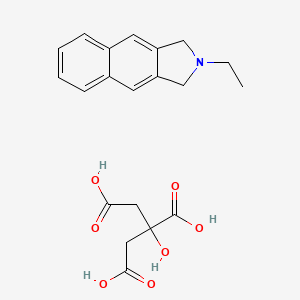![molecular formula C9H15N3OS B14336407 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 98659-84-8](/img/structure/B14336407.png)
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that features both morpholine and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of morpholine with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a water bath maintained at 60°C, where morpholine is added with constant stirring. The mixture is then poured into crushed ice and kept overnight at room temperature to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways related to cell signaling and growth . This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A related compound with a similar structure but lacking the imidazole ring.
1-[2-(Morpholin-4-yl)ethyl]pyrazole: Another compound featuring the morpholine group but with a pyrazole ring instead of an imidazole.
Uniqueness
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its combination of morpholine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
98659-84-8 |
|---|---|
Molekularformel |
C9H15N3OS |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
3-(2-morpholin-4-ylethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C9H15N3OS/c14-9-10-1-2-12(9)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2,(H,10,14) |
InChI-Schlüssel |
DHOHUHASZYRZNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
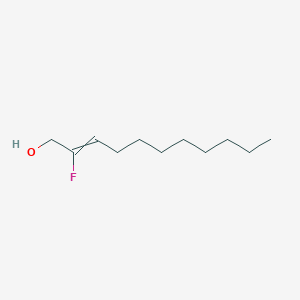
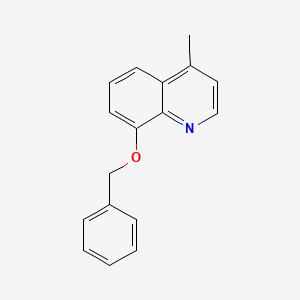
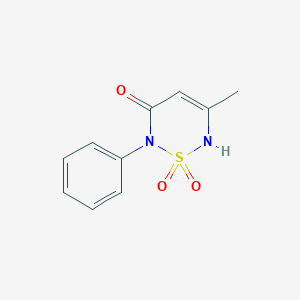
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
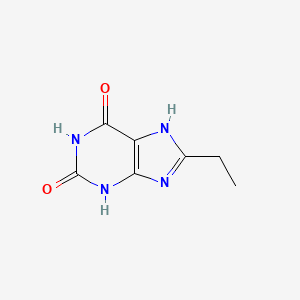
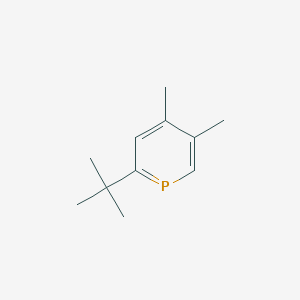
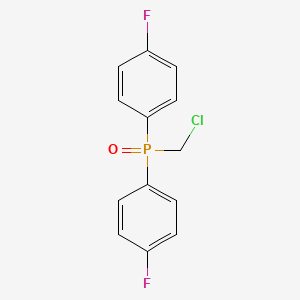
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
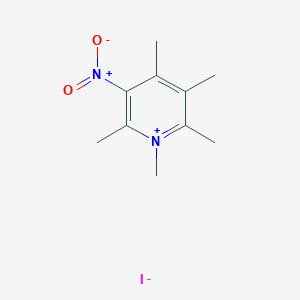
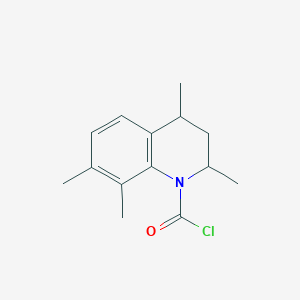
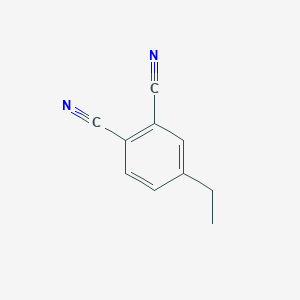
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
